![molecular formula C14H10Br2N2 B8698469 2,3-Bis(bromomethyl)benzo[g]quinoxaline CAS No. 95379-91-2](/img/structure/B8698469.png)
2,3-Bis(bromomethyl)benzo[g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(bromomethyl)benzo[g]quinoxaline is a chemical compound with the molecular formula C₁₀H₈Br₂N₂. It is a derivative of quinoxaline, characterized by the presence of two bromomethyl groups at the 2 and 3 positions of the benzo[g]quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)benzo[g]quinoxaline typically involves the condensation of a quinoxaline derivative with a brominating agent. One common method includes the reaction of quinoxaline with 1,4-dibromobutane-2,3-dione under specific conditions . The reaction is usually carried out in a solvent mixture of ethanol and water, with acetonitrile as an additional solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(bromomethyl)benzo[g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoxaline ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminomethyl derivatives, while oxidation reactions can produce quinoxaline diones .
Scientific Research Applications
2,3-Bis(bromomethyl)benzo[g]quinoxaline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential antitumor and antimicrobial properties.
Material Science: It is used in the development of light-harvesting materials and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(bromomethyl)benzo[g]quinoxaline involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in its potential antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the bromomethyl groups.
Benzo[a]pyrazine: Another nitrogen-containing heterocyclic compound with similar structural features.
Uniqueness
These groups allow for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
95379-91-2 |
|---|---|
Molecular Formula |
C14H10Br2N2 |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)benzo[g]quinoxaline |
InChI |
InChI=1S/C14H10Br2N2/c15-7-13-14(8-16)18-12-6-10-4-2-1-3-9(10)5-11(12)17-13/h1-6H,7-8H2 |
InChI Key |
DORCFNSTVCUNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)CBr)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
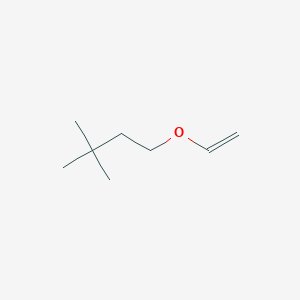
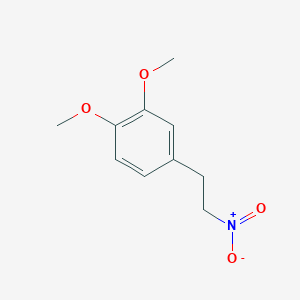
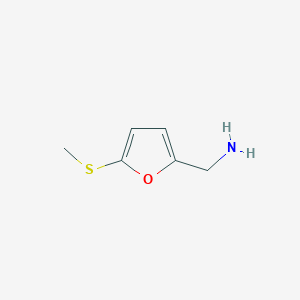
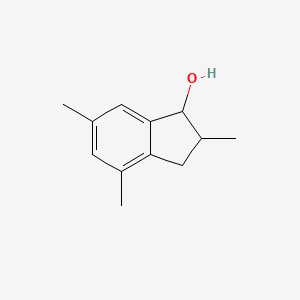
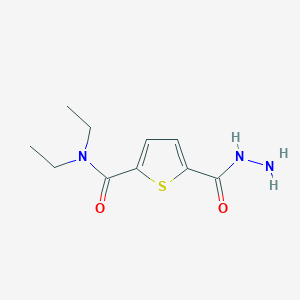
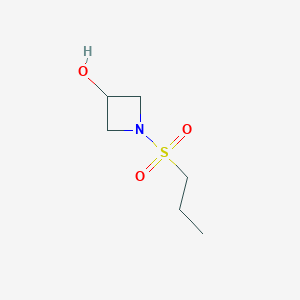
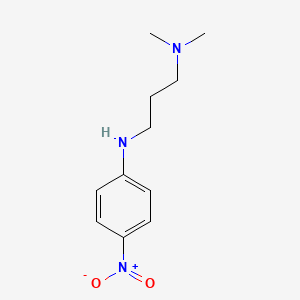
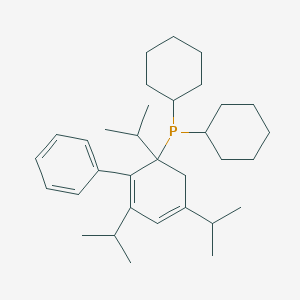
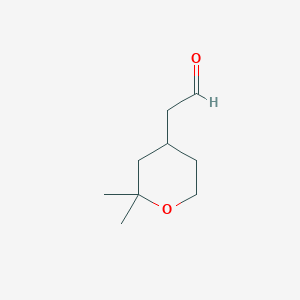
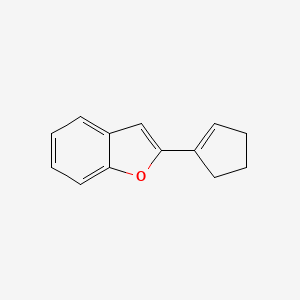
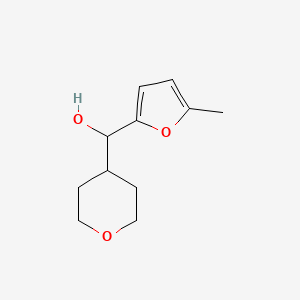
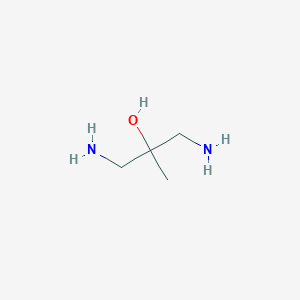
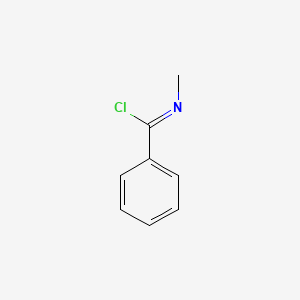
![Phenol, 4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-](/img/structure/B8698504.png)
